This compound is classified as an oxazole derivative, which is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. Its chemical structure can be represented as follows:
The synthesis of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole typically involves several key steps:
The molecular structure of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole features:
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole participates in various chemical reactions:
The mechanism of action for 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole primarily involves its interaction with specific molecular targets such as enzymes or receptors:
Research indicates that compounds with similar structures exhibit varying degrees of biological activity, suggesting that the presence of both chloromethyl and chlorophenyl groups contributes significantly to their pharmacological profiles.
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole has several notable applications:
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole is a halogenated heterocyclic compound with the systematic IUPAC name 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole. Its molecular formula is C₁₁H₉Cl₂NO, corresponding to a molecular weight of 242.10 g/mol [1] [2]. The CAS registry number 109544-39-0 uniquely identifies this compound in chemical databases [1] [4]. Its structure features an oxazole ring—a five-membered heterocycle containing oxygen and nitrogen atoms—substituted at the 2-position by a para-chlorinated phenyl group, at the 4-position by a methyl group, and at the 5-position by a chloromethyl moiety. Key identifiers include:
Table 1: Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 109544-39-0 |
| Molecular Formula | C₁₁H₉Cl₂NO |
| Molecular Weight | 242.10 g/mol |
| IUPAC Name | 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole |
| Common Synonyms | 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole; MFCD03428524 |
| SMILES | ClCc1oc(nc1C)c1ccc(cc1)Cl |
| XLogP3 | 3.4 (estimated partition coefficient) |
The chloromethyl (–CH₂Cl) group at the 5-position is particularly reactive, enabling nucleophilic substitutions that form carbon-carbon or carbon-heteroatom bonds [1] [2].
Oxazole chemistry emerged in the late 19th century, but substituted oxazoles like 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole gained prominence in the late 20th century due to their synthetic versatility. This compound exemplifies advances in halogenated heterocycle synthesis, particularly through methods like the reaction of 4-chlorobenzaldehyde with diacetyl monoxime under acidic conditions [7]. Its development coincided with growing interest in oxazoles as bioisosteres for phenyl or pyridyl groups in medicinal chemistry. The electron-withdrawing chlorine atoms enhance the stability of the oxazole ring while directing electrophilic aromatic substitutions. Historically, its primary use was as a multifunctional building block for constructing complex molecules, leveraging the reactivity of both the chloromethyl group and the chlorinated aryl ring [2] [7].
Table 2: Key Synthetic Routes and Historical Applications
| Year | Development | Significance |
|---|---|---|
| 1980s–1990s | Optimization of oxazole ring formation via HCl/acetic acid | Enabled scalable synthesis of trisubstituted oxazoles |
| Early 2000s | Use as precursor for anticancer pyrazoline hybrids | Demonstrated role in pharmaceutical derivatization |
| 2010s | Application in materials science (e.g., ligands) | Expanded utility beyond biological contexts |
This oxazole derivative is pivotal in drug discovery and materials science due to its dual reactivity sites: the chloromethyl group undergoes facile displacement, while the 4-chlorophenyl ring participates in cross-coupling reactions. In medicinal chemistry, it serves as a precursor to anticancer agents—notably, pyridyl-pyrazoline hybrids synthesized from its aldehyde derivative exhibit potent activity against diverse cancer cell lines [7]. Its role extends to agrochemical synthesis, where it contributes to fungicides and herbicides.
In organic synthesis, the compound acts as a versatile electrophile. For example:
Commercial availability from suppliers like American Custom Chemicals Corporation ($1,249.13/5g) and Crysdot ($662/5g) underscores its industrial relevance [1]. Derivatives like 4-(chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole (CAS 625826-69-9) further illustrate its structural adaptability [9].
Table 3: Commercial Suppliers and Pricing
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| American Custom Chemicals Corporation | 95.00% | 5 g | $1,249.13 |
| Chemenu | 95% | 5 g | $626.00 |
| Crysdot | 95+% | 5 g | $662.00 |
Its utility is amplified by its role in generating advanced intermediates such as 4-formyl oxazoles, crucial for synthesizing chalcone-based bioactive molecules [7]. This positions 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole as a cornerstone in modern heterocyclic chemistry.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1